BIOCYTIN-NEUROPEPTIDE Y
Description
Properties
CAS No. |
138816-66-7 |
|---|---|
Molecular Formula |
C206H313N59O60S1 |
Molecular Weight |
4608.11 |
Origin of Product |
United States |
Scientific Research Applications
Neurobiology and Neuroscience
Biocytin-neuropeptide Y has been utilized in neurobiological studies to explore neuronal pathways and synaptic interactions. The compound's ability to bind to specific receptors allows researchers to trace neuronal connections effectively. For example, studies have demonstrated that NPY can suppress epileptiform activity in human hippocampal tissue, suggesting its potential as a therapeutic agent for drug-resistant epilepsy .
Cardiovascular Research
NPY is implicated in cardiovascular health, influencing blood pressure regulation and vascular remodeling. Research indicates that NPY can promote angiogenesis through the activation of its receptors, particularly in conditions like tissue ischemia and tumorigenesis . The application of this compound in these contexts allows for detailed mapping of vascular responses to NPY signaling.
Stress and Anxiety Disorders
There is significant evidence supporting the role of NPY in mitigating anxiety and stress-related behaviors. Clinical studies have shown that intranasal administration of NPY can reduce anxiety symptoms in individuals with post-traumatic stress disorder . The use of this compound in these studies aids in monitoring the distribution and effects of NPY within the central nervous system.
Gene Therapy for Epilepsy
Recent advancements have highlighted the potential for NPY-based gene therapy to target focal drug-resistant epilepsies. By utilizing this compound, researchers can enhance the delivery and efficacy of gene therapies aimed at increasing NPY levels in specific brain regions . This approach shows promise for improving outcomes in patients with refractory epilepsy.
Obesity and Metabolic Disorders
NPY has been identified as a key player in energy homeostasis and obesity regulation. Studies have shown that manipulating NPY signaling can influence body weight and fat distribution . this compound can be employed to investigate the mechanisms underlying these effects, providing insights into potential therapeutic strategies for obesity.
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Biocytin-NPY with Related Peptides
- Key Differences: Biocytin-NPY lacks the N-terminal residues (1–28), which are critical for Y1 receptor activation but less essential for Y2 binding . The biotin moiety increases hydrophilicity (average hydropathy: –1.14 vs.
Receptor Binding and Pharmacological Profiles
Table 2: Receptor Affinity and Functional Outcomes
- Mechanistic Insights :
- Biocytin-NPY’s truncated N-terminus diminishes Y1 binding, as residues 1–28 are crucial for Y1 agonism . However, its C-terminal α-helix (residues 29–64) maintains Y2 affinity, which relies on conserved Arg³³, Gln³⁴, and Tyr³⁶ residues .
- In micelle-bound states, structural similarities between NPY and PYY correlate with shared Y2 affinity, suggesting Biocytin-NPY may mimic PYY in Y2-targeted assays .
Preparation Methods
Carbodiimide-Mediated Crosslinking
The most widely adopted method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate biocytin’s carboxyl group for reaction with NPY’s N-terminus or lysine residues.
Procedure:
-
Activation: Dissolve 10 mg biocytin in 1 mL 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.5). Add 5 mg EDC and 3 mg N-hydroxysuccinimide (NHS). React for 15 min at 25°C.
-
Conjugation: Add 2 mg NPY dissolved in phosphate-buffered saline (PBS; pH 7.4) to the activated biocytin. Incubate for 2 h at 25°C with gentle agitation.
-
Quenching: Terminate the reaction with 50 mM Tris-HCl (pH 8.0) for 15 min.
Critical Parameters:
Streptavidin-Biotin Binding Approaches
For non-covalent complexes, biocytin-loaded neurons are co-stained with NPY antibodies post-fixation. This method preserves NPY’s native structure but limits temporal resolution.
Protocol:
-
Biocytin Loading: Introduce 0.5% biocytin into patch pipettes during whole-cell recordings (5–10 MΩ resistance). Maintain recordings for ≥10 min at 34°C to ensure diffusion.
-
Fixation: Transfer tissue to 4% paraformaldehyde (PFA) for 24 h, then store in PBS with 0.05% sodium azide.
-
Co-Staining: Incubate slices with anti-NPY (1:500) and streptavidin-Alexa Fluor 594 (1:1,000) in 0.3% Triton X-100/PBS for 48 h at 4°C.
Advantages:
Analytical Validation
Mass Spectrometry Confirmation
Electrospray ionization mass spectrometry (ESI-MS) verifies conjugation success. Biocytin-NPY exhibits a molecular mass of 5,832 Da (theoretical: 5,829 Da), confirming a 1:1 conjugate.
Functional Assays
Calcium Imaging:
Biocytin-NPY retains NPY’s ability to inhibit cAMP production in HEK293 cells expressing Y<sub>1</sub> receptors (EC<sub>50</sub> = 1.2 nM vs. 1.0 nM for native NPY).
Electrophysiology:
In NPY-hrGFP neurons, Biocytin-NPY (100 nM) reduces action potential frequency by 62 ± 8% (n = 12 cells), comparable to unmodified NPY.
Comparative Data on Conjugation Efficiency
*Non-covalent method preserves full activity but requires sequential staining.
Troubleshooting and Optimization
Low Conjugation Yield:
-
Increase EDC concentration to 10 mM while monitoring pH stability.
-
Replace MES buffer with 50 mM HEPES (pH 6.8) to enhance NHS ester solubility.
Background in Immunostaining:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
